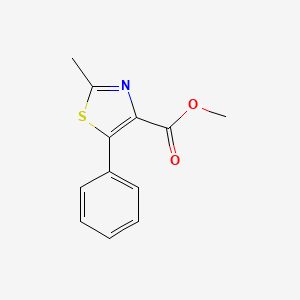

Methyl 2-methyl-5-phenylthiazole-4-carboxylate

Übersicht

Beschreibung

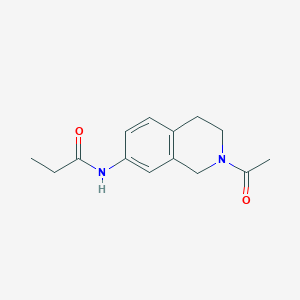

“Methyl 2-methyl-5-phenylthiazole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO2S . It’s a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring.

Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-5-phenylthiazole-4-carboxylate” is characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecule also contains a carboxylate group attached to the thiazole ring .Physical And Chemical Properties Analysis

“Methyl 2-methyl-5-phenylthiazole-4-carboxylate” is a solid at room temperature . Its molecular weight is 233.29 .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactions Methyl 2-methyl-5-phenylthiazole-4-carboxylate is a compound that has drawn interest due to its potential utility in synthetic organic chemistry. Research has been focused on developing efficient synthetic routes and exploring its reactivity. A notable study by Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, which involves intramolecular copper-catalyzed cyclization as a key step. These oxazoles are synthesized from precursors that include functional groups similar to those in methyl 2-methyl-5-phenylthiazole-4-carboxylate, indicating its potential as a building block in organic synthesis (Kumar et al., 2012).

Another study by Meng et al. (2014) described a practical one-pot procedure for synthesizing various 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials, highlighting the compound's role in facilitating efficient synthetic routes (Meng et al., 2014).

Catalysis and Organic Transformations The versatility of methyl 2-methyl-5-phenylthiazole-4-carboxylate extends to its use in catalysis and as a precursor for more complex molecules. Misra and Ila (2010) demonstrated the use of a related compound, 4-bis(methylthio)methylene-2-phenyloxazol-5-one, as a versatile template for synthesizing various 2-phenyl-4,5-functionalized oxazoles. This research underscores the compound's utility in creating structurally diverse molecules through nucleophilic ring-opening reactions followed by cyclization, a method that could potentially apply to derivatives of methyl 2-methyl-5-phenylthiazole-4-carboxylate (Misra & Ila, 2010).

Antimicrobial and Medicinal Chemistry Applications In the realm of medicinal chemistry, the structural motifs present in methyl 2-methyl-5-phenylthiazole-4-carboxylate are found in compounds with biological activity. Shinde et al. (2019) synthesized a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives and evaluated them for antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the therapeutic potential of compounds derived from or related to methyl 2-methyl-5-phenylthiazole-4-carboxylate (Shinde et al., 2019).

Wirkmechanismus

Target of Action

Methyl 2-methyl-5-phenylthiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

As a thiazole derivative, it may exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

methyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-13-10(12(14)15-2)11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSNIVMZHJOKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-phenylthiazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole](/img/structure/B2939476.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)

![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)